2-Methylheptyl (2,4-dichlorophenoxy)acetate
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Overview
Description
2-Methylheptyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C₁₆H₂₂Cl₂O₃. It is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is commonly used as a broad-spectrum herbicide . This compound is known for its effectiveness in controlling broad-leaved weeds in various agricultural and non-agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methylheptanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and yield . The final product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methylheptyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-methylheptanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-Methylheptyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for its potential use in developing new herbicidal drugs.
Industry: Widely used in agriculture for controlling broad-leaved weeds in crops, lawns, and aquatic areas.
Mechanism of Action
The mechanism of action of 2-Methylheptyl (2,4-dichlorophenoxy)acetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of susceptible plants . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cell division and growth processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Another ester derivative with similar herbicidal properties.
2-Methylheptyl (2,4-dichlorophenoxy)propionate: A structurally similar compound with slight variations in its chemical structure.
Uniqueness
2-Methylheptyl (2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which provides distinct physicochemical properties such as solubility and volatility . These properties can influence its effectiveness and application methods in agricultural settings .
Properties
CAS No. |
52716-14-0 |
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Molecular Formula |
C16H22Cl2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-methylheptyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-4-5-6-12(2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3 |
InChI Key |
WSIWNKXXOHNGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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